1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves several steps. One common synthetic route includes the reaction of 2-(oxiranylmethoxy)-5-(benzyloxy)benzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions
Chemical Reactions Analysis
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The epoxide ring in its structure is particularly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one can be compared with similar compounds such as:
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-2-propen-1-one: Lacks the phenyl group at the 3-position, resulting in different reactivity and applications.
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-buten-1-one:
The uniqueness of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one lies in its specific structure, which combines an epoxide ring, a benzyloxy group, and a propenone moiety, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C25H22O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[2-(oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H22O4/c26-24(13-11-19-7-3-1-4-8-19)23-15-21(27-16-20-9-5-2-6-10-20)12-14-25(23)29-18-22-17-28-22/h1-15,22H,16-18H2 |
InChI Key |
DJWDQGQXWBCZHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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